![molecular formula C19H18N2O4S B2886319 ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1923052-14-5](/img/structure/B2886319.png)
ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the available resources .Scientific Research Applications
Antimicrobial Applications
The thiadiazine ring structure, particularly the 1,2,4-benzothiadiazine-1,1-dioxide variant, has been reported to exhibit antimicrobial properties . This suggests that our compound of interest could potentially be used in the development of new antimicrobial agents, targeting a range of bacterial and fungal pathogens.
Antiviral Research
Similar to its antimicrobial potential, the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown promise in antiviral research . The compound could be explored for its efficacy against various viral infections, contributing to the growing field of antiviral drug development.
Antihypertensive Agents
One of the primary areas of interest for the 1,2,4-benzothiadiazine-1,1-dioxide ring is in the search for new antihypertensive drugs . The compound’s ability to modulate blood pressure could lead to novel treatments for hypertension.
Antidiabetic Drug Development
The benzothiadiazine dioxide structure has been associated with antidiabetic activity . Research into the compound could further our understanding of diabetes treatment and help in creating more effective antidiabetic medications.
Anticancer Therapeutics
There is evidence to suggest that the benzothiadiazine dioxide framework may have applications in cancer therapy . By studying the compound’s interaction with cancer cells, it could contribute to the discovery of new anticancer agents.
KATP Channel Activation
Compounds with the benzothiadiazine dioxide moiety have been evaluated as pancreatic β-cells KATP-channel openers . This application is particularly relevant in the treatment of conditions like Type 2 diabetes, where the regulation of insulin release is crucial.
AMPA Receptor Modulation
The modulation of AMPA receptors is another potential application for the compound. These receptors play a role in synaptic transmission and plasticity in the brain, and modulating them can have implications for treating neurological disorders .
Biomedical Engineering
While not directly related to the compound , derivatives of the benzothiadiazine dioxide ring have been used in biomedical applications, such as the formation of 3D biocompatible scaffolds . This suggests that our compound could also be modified for use in tissue engineering and regenerative medicine.
Mechanism of Action
Target of Action
The compound ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, also known as ethyl 2-benzyl-1,1-dioxo-5-phenyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold Similar compounds have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity . These groups may interact with the target proteins, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptors and activate katp channels , which are involved in various cellular processes, including neurotransmission and regulation of cellular metabolism.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects in various conditions, including microbial infections, viral diseases, hypertension, diabetes, and cancer.
properties
IUPAC Name |
ethyl 2-benzyl-1,1-dioxo-5-phenyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(22)17-14-21(13-15-9-5-3-6-10-15)26(23,24)20-18(17)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUMNVBCFFKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-benzyl-5-phenyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide |
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